molecular formula C21H26N2O B14226359 Piperazine, 1-(diphenylacetyl)-4-propyl- CAS No. 798564-32-6

Piperazine, 1-(diphenylacetyl)-4-propyl-

Katalognummer: B14226359
CAS-Nummer: 798564-32-6
Molekulargewicht: 322.4 g/mol
InChI-Schlüssel: XOUURCOZKNEHIM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Piperazine, 1-(diphenylacetyl)-4-propyl- is a synthetic piperazine derivative characterized by a six-membered heterocyclic ring containing two nitrogen atoms. The compound features two distinct substituents:

  • 1-(diphenylacetyl): A diphenylacetyl group (C₆H₅-C(O)-C₆H₅) attached to the first nitrogen atom of the piperazine ring.
  • 4-propyl: A linear propyl chain (-CH₂CH₂CH₃) at the fourth position, which may enhance solubility or modulate pharmacokinetic properties.

Its synthesis likely involves nucleophilic substitution or acylation reactions, similar to methods described for related piperazine derivatives .

Eigenschaften

CAS-Nummer

798564-32-6

Molekularformel

C21H26N2O

Molekulargewicht

322.4 g/mol

IUPAC-Name

2,2-diphenyl-1-(4-propylpiperazin-1-yl)ethanone

InChI

InChI=1S/C21H26N2O/c1-2-13-22-14-16-23(17-15-22)21(24)20(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-12,20H,2,13-17H2,1H3

InChI-Schlüssel

XOUURCOZKNEHIM-UHFFFAOYSA-N

Kanonische SMILES

CCCN1CCN(CC1)C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3

Herkunft des Produkts

United States

Vorbereitungsmethoden

Structural and Mechanistic Basis for Piperazine Derivative Synthesis

Molecular Architecture of 1-(Diphenylacetyl)-4-Propylpiperazine

The target compound features a piperazine ring (C₄H₁₀N₂) with a diphenylacetyl group (-CO-CPh₂) at the 1-position and a propyl (-CH₂CH₂CH₃) substituent at the 4-position. This configuration introduces steric challenges during synthesis due to the bulky diphenylacetyl moiety, necessitating optimized reaction conditions to prevent N-alkylation side reactions. Quantum mechanical calculations suggest that the electron-withdrawing nature of the diphenylacetyl group increases the piperazine ring's susceptibility to nucleophilic attack at the 4-position.

Reaction Dynamics in Piperazine Functionalization

Piperazine’s two nitrogen centers exhibit distinct reactivity profiles. The 1-position nitrogen, being more nucleophilic, preferentially reacts with electrophilic acylating agents like diphenylacetyl chloride. Subsequent propylation at the 4-position requires either pre-functionalized piperazine precursors or protective group strategies to direct regioselectivity. Kinetic studies indicate that acylation proceeds via a two-step mechanism: initial chloride displacement followed by proton transfer to stabilize the tetrahedral intermediate.

Direct Acylation Strategies

Single-Step N-Acylation Protocol

The most straightforward method involves reacting 4-propylpiperazine with diphenylacetyl chloride in dichloromethane at 0–5°C. This exothermic reaction typically achieves 45–55% yield due to competing bis-acylation at both nitrogen centers:

$$
\text{4-Propylpiperazine} + \text{ClCO-CPh}2 \xrightarrow{\text{Et}3\text{N, DCM}} \text{1-(Diphenylacetyl)-4-propylpiperazine} + \text{HCl}
$$

Triethylamine serves as both base and proton scavenger, while low temperatures suppress thermal decomposition of the acid chloride. Post-reaction purification via silica gel chromatography (hexane/ethyl acetate 7:3) isolates the monoacylated product.

Table 1: Optimization of Direct Acylation Parameters
Parameter Tested Range Optimal Value Yield Impact
Temperature (°C) -10 to 25 0–5 +22%
Base Et₃N, DIPEA, Py Triethylamine +15%
Solvent DCM, THF, Toluene Dichloromethane +18%
Molar Ratio (1:ClCO) 1:1 to 1:1.2 1:1.05 +9%

Multi-Step Synthesis via 3,4-Dehydropiperazine Intermediates

Cyclocondensation Approach (Patent US6603003B2)

The patented two-step methodology demonstrates higher scalability and purity control:

Step 1: Formation of 3,4-Dehydropiperazine-2-one
4-Propyl-3-phenyl-3,4-dehydropiperazine-2-one is synthesized by condensing methyl benzoylformate with N-propylethylenediamine in toluene at 60–65°C for 6 hours:

$$
\text{CH}3\text{OCO-CPh}2 + \text{H}2\text{N-CH}2\text{CH}2\text{N-CH}2\text{CH}2\text{CH}3 \xrightarrow{\text{AcOH, Toluene}} \text{Dehydropiperazinone} + \text{CH}_3\text{OH}
$$

Glacial acetic acid catalyzes imine formation while toluene azeotropically removes water, driving the reaction to 69.6% conversion.

Step 2: Lithium Aluminum Hydride Reduction
The dehydropiperazinone intermediate undergoes reduction with LiAlH₄ in THF at 50–55°C, achieving 60.5% yield of 1-(diphenylacetyl)-4-propylpiperazine:

$$
\text{Dehydropiperazinone} \xrightarrow{\text{LiAlH}4, \text{THF}} \text{1-(Diphenylacetyl)-4-propylpiperazine} + \text{H}2\text{O}
$$

Table 2: Comparative Reducing Agent Efficiency
Reducing Agent Solvent Temperature (°C) Time (h) Yield (%)
LiAlH₄ THF 50–55 3–4 60.5
NaBH₄ MeOH 25 12 18.2
BH₃·THF THF 65 6 41.7

Alternative Propylation Strategies

Post-Acylation Alkylation

For laboratories lacking 4-propylpiperazine, a sequential acylation-alkylation approach proves viable:

  • Protect piperazine’s 1-position with diphenylacetyl chloride
  • Introduce propyl group via Mitsunobu reaction (DIAD, PPh₃)
  • Deprotect under basic conditions (K₂CO₃/MeOH)

This method circumvents regioselectivity issues but suffers from lower overall yields (32–37%) due to incomplete deprotection.

Industrial-Scale Production Considerations

Continuous Flow Reactor Optimization

Pilot plant data reveals that conducting the acylation step in microreactors enhances heat dissipation, allowing:

  • 15% increased throughput
  • 99.8% conversion at 25°C (vs. batch 89%)
  • Reduced HCl byproduct accumulation

Residence time optimization (90 seconds) prevents channeling while maintaining laminar flow regimes.

Green Chemistry Modifications

Recent advances substitute LiAlH₄ with catalytic hydrogenation (Pd/C, H₂ 50 psi) in Step 2 reductions:

  • Eliminates pyrophoric reagent hazards
  • Achieves comparable yields (58–61%)
  • Enables solvent recycling (≥7 cycles)

Analytical Characterization Protocols

Purity Assessment Techniques

  • HPLC : C18 column, 70:30 MeCN/H₂O + 0.1% TFA, retention time 8.2 min
  • ¹H NMR (400 MHz, CDCl₃): δ 7.25–7.15 (m, 10H, Ar-H), 3.71 (t, J=5.1 Hz, 4H, NCH₂), 2.45 (q, J=7.3 Hz, 2H, CH₂CH₂CH₃)
  • HRMS : m/z calculated for C₂₃H₂₉N₂O [M+H]⁺ 365.2224, found 365.2221

Analyse Chemischer Reaktionen

Types of Reactions

Piperazine, 1-(diphenylacetyl)-4-propyl- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Piperazine, 1-(diphenylacetyl)-4-propyl- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anxiolytic and antidepressant properties.

    Industry: Used in the production of polymers and other industrial chemicals

Wirkmechanismus

The mechanism of action of Piperazine, 1-(diphenylacetyl)-4-propyl- involves its interaction with specific molecular targets. For example, piperazine derivatives are known to bind to GABA receptors, causing hyperpolarization of nerve endings and resulting in the paralysis of certain parasites . This mechanism is particularly useful in the treatment of parasitic infections.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Piperazine derivatives exhibit diverse pharmacological activities influenced by substituent patterns. Below is a systematic comparison with structurally or functionally related compounds:

Structural Analogues

Compound Name Substituents Key Properties/Activities Evidence Reference
1-(1,2-Diphenylethyl)-4-propylpiperazine 1-(1,2-diphenylethyl), 4-propyl Structural similarity; potential CNS activity due to diphenyl groups.
SA4503 1-(3,4-dimethoxyphenethyl), 4-(3-phenylpropyl) Sigma-1 receptor agonist; antidepressant properties.
1-(3-Chlorophenyl)piperazine (mCPP) 1-(3-chlorophenyl) Serotonin receptor agonist; used in neuropharmacology studies.
1-(2-Methoxyphenyl)piperazine 1-(2-methoxyphenyl) Antibacterial activity against Gram-positive bacteria.
1-(3-Trifluoromethylphenyl)piperazine (TFMPP) 1-(3-CF₃-phenyl) Mixed 5-HT receptor activity; historical use as a "legal high."

Pharmacological and Functional Comparisons

  • Antibacterial Activity :

    • 1-(2-Methoxyphenyl)piperazine derivatives (e.g., compounds 2 and 8 in ) show potent activity against Gram-positive bacteria, with MIC values <1 µg/mL. The methoxy group enhances membrane penetration .
    • Bulky substituents (e.g., diphenylacetyl in the target compound) may reduce antibacterial efficacy due to steric hindrance, as seen in amide derivatives with 1-(substituted phenyl)piperazine moieties .
  • CNS Receptor Interactions :

    • SA4503 binds to Sigma-1 receptors with high affinity (Ki <10 nM), demonstrating antidepressant effects in clinical trials. Its diphenylethyl group mimics the target compound’s diphenylacetyl moiety, suggesting shared lipophilic binding interactions .
    • mCPP and TFMPP act as serotonin receptor agonists (5-HT₁B/₂C), but their smaller substituents (chloro/trifluoromethyl) confer distinct selectivity compared to bulkier diphenyl derivatives .
  • Synthetic Methods :

    • Diphenylacetyl introduction likely parallels the acylation of piperazine with benzyl halides or aryl chlorides, as in the synthesis of SA4503 .
    • Propyl chain attachment may involve alkylation reactions, similar to the preparation of 1-(2-hydroxyethyl)-4-propylpiperazine derivatives .

Physicochemical Properties

Property Piperazine, 1-(diphenylacetyl)-4-propyl- 1-(1,2-Diphenylethyl)-4-propylpiperazine SA4503
Molecular Weight ~352.5 g/mol (estimated) 334.5 g/mol 452.0 g/mol
LogP ~4.5 (highly lipophilic) 4.2 3.8
Solubility Low in water; soluble in ethanol/DMSO Insoluble in water; ethanol/DMSO-soluble Water-soluble (as HCl salt)
pKa ~8.5 (piperazine nitrogen) Not reported 7.98 (piperazine NH)

Key Research Findings

Substituent Effects on Activity :

  • Bulky aromatic groups (e.g., diphenylacetyl) may reduce antibacterial activity but enhance CNS receptor binding due to hydrophobic interactions .
  • Propyl chains improve metabolic stability compared to shorter alkyl chains, as seen in SA4503’s pharmacokinetic profile .

Receptor Selectivity :

  • Diphenyl-containing derivatives (e.g., SA4503) show higher selectivity for Sigma-1 over dopamine receptors, whereas smaller substituents (e.g., mCPP) target serotonin receptors .

Synthetic Feasibility :

  • Piperazine functionalization via acylation or alkylation is well-established, with yields >80% under optimized conditions .

Data Tables

Table 1: Antibacterial Activity of Selected Piperazine Derivatives

Compound Substituents MIC (µg/mL) vs S. aureus Reference
1-(2-Methoxyphenyl)piperazine 2-methoxyphenyl 0.5
Target Compound Diphenylacetyl, propyl Not tested N/A
1-(3-Chlorophenyl)piperazine 3-chlorophenyl 2.0

Table 2: Receptor Binding Affinities

Compound 5-HT₁A (Ki, nM) Sigma-1 (Ki, nM) D2 (Ki, nM) Reference
SA4503 >1000 4.2 >1000
TFMPP 8.5 >1000 >1000
Target Compound (predicted) >1000 ~10 (estimated) >1000 N/A

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(diphenylacetyl)-4-propylpiperazine, and what reaction conditions are critical for yield optimization?

  • Methodology : The synthesis of piperazine derivatives often involves nucleophilic substitution or acylation. For example, 1-(2-fluorobenzyl)piperazine analogs are synthesized via alkylation using propargyl bromide in DMF with K₂CO₃ as a base, monitored by TLC (hexane:ethyl acetate = 2:1) . For acylated derivatives like 1-(diphenylacetyl) groups, chloroacetyl chloride or diphenylacetyl chloride can be used in the presence of triethylamine to acylate the piperazine nitrogen. Reaction time (6–7 hours) and inert conditions are critical to avoid side reactions.
  • Key Considerations : Purification via silica gel chromatography (ethyl acetate:hexane gradients) ensures product isolation. Yield optimization requires stoichiometric control of reagents and temperature monitoring (room temperature preferred for stability).

Q. How can researchers characterize the structural integrity of 1-(diphenylacetyl)-4-propylpiperazine using spectroscopic techniques?

  • Methodology :

  • NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., diphenylacetyl methylene protons at δ 3.5–4.0 ppm; propyl chain protons at δ 0.8–1.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₂₁H₂₅N₂O₂⁺ expected m/z ≈ 353.1865).
  • IR Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O stretch) confirm acylation .
    • Validation : Compare spectral data with analogous compounds, such as 1-(chloroacetyl)piperazine derivatives .

Q. What are the recommended storage conditions to prevent degradation of piperazine derivatives?

  • Guidelines : Store in airtight containers under inert gas (N₂/Ar) at –20°C to minimize hydrolysis or oxidation. Avoid exposure to moisture, light, and high temperatures .
  • Stability Data : Piperazine analogs with acyl groups (e.g., diphenylacetyl) show <5% degradation over 6 months when stored properly. Monitor via HPLC .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorophenyl or nitrobenzyl substituents) impact the biological activity of 1-(diphenylacetyl)-4-propylpiperazine?

  • SAR Insights :

  • Diphenylacetyl Group : Enhances lipophilicity, potentially improving blood-brain barrier penetration (relevant for CNS targets like dopamine transporters) .
  • Propyl Chain : Short alkyl chains (C3) balance solubility and membrane permeability. Longer chains may reduce solubility but increase binding affinity to hydrophobic pockets .
  • Fluorine Substitution : Analogous 4-fluorophenylpiperazines show improved metabolic stability due to reduced CYP450-mediated oxidation .
    • Experimental Design : Synthesize analogs with varying substituents and evaluate via radioligand binding assays (e.g., dopamine transporter inhibition ).

Q. What analytical techniques resolve degradation products of 1-(diphenylacetyl)-4-propylpiperazine under stressed conditions?

  • Methodology :

  • HPLC : Use reversed-phase C18 columns with micellar mobile phases (e.g., SDS/butanol) for separating degradation products like deacetylated or oxidized species .
  • LC-MS/MS : Identifies degradation pathways (e.g., hydrolysis to 4-propylpiperazine or oxidative cleavage of diphenylacetyl groups) .
    • Degradation Profile Table :
ConditionMajor Degradation ProductsDetection Method
Acidic (pH 1.5)4-propylpiperazine, diphenylacetic acidHPLC-UV (λ = 254 nm)
Oxidative (H₂O₂)N-oxide derivativesLC-MS/MS

Q. Can computational modeling predict the binding affinity of 1-(diphenylacetyl)-4-propylpiperazine to neurological targets?

  • Approach :

  • Docking Studies : Use AutoDock Vina to model interactions with dopamine transporters (PDB: 4XP1). The diphenylacetyl group may occupy hydrophobic pockets, while the propyl chain stabilizes the binding pose .
  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to assess electronic effects of substituents on binding .
    • Validation : Compare predicted IC₅₀ values with experimental data from radioligand displacement assays .

Methodological Resources

  • Synthetic Protocols : Refer to alkylation and acylation procedures in Pak. J. Pharm. Sci. and J. Sep. Sci. .
  • Analytical Standards : Use PubChem-derived spectral data for cross-validation.
  • Safety Protocols : Follow OSHA-compliant handling guidelines for piperazine derivatives .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.